3-(2-((4-CL-Benzyl)oxy)PH)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrobenzylidene group, and a chlorobenzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Ether Group: The chlorobenzyl ether group can be introduced via an etherification reaction, where the phenol group reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Nitrobenzylidene Group: The nitrobenzylidene group can be formed through a condensation reaction between the pyrazole derivative and 3-nitrobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzylidene group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-((4-Bromobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a bromine atom instead of chlorine.
3-(2-((4-Methylbenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorobenzyl ether group in 3-(2-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C24H18ClN5O4 |
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Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-18-10-8-16(9-11-18)15-34-23-7-2-1-6-20(23)21-13-22(28-27-21)24(31)29-26-14-17-4-3-5-19(12-17)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
UZZPHKSVRNDJMI-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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